磷酸肌酸

描述

Creatine pyruvate (CrPyr) is a compound that provides both pyruvate and creatine . It is a newer, more effective form of creatine . Research indicates that it is more effective than creatine citrate and produces high plasma levels of creatine .

Synthesis Analysis

Endogenous creatine synthesis primarily occurs through a kidney–liver axis. Arginine and glycine are used by the enzyme glycine amidinotransferase (GATM), predominantly in the kidney, to synthesize the creatine precursor guanidinoacetate, which is exported into the circulation. Circulating guanidinoacetate is taken up by hepatocytes, which express the enzyme guanidinoacetate N-methyltransferase (GAMT). GAMT catalyzes the second and final step of creatine synthesis using S-adenosyl methionine as a methyl donor .Molecular Structure Analysis

The molecular structure of creatine pyruvate is closely related to its function. The CK/PCr system relies on the close exchange of substrates and products between CK isoforms and ATP-generating or -consuming processes .Chemical Reactions Analysis

The CK/PCr system functions as an immediately available temporal energy buffer, a spatial energy buffer or intracellular energy transport system (the CK/PCr energy shuttle or circuit), and a metabolic regulator . The CK/PCr energy shuttle connects sites of ATP production with subcellular sites of ATP utilization .Physical And Chemical Properties Analysis

A saturated solution of creatine pyruvate in water has a pH of 2.6, which is lower than that of tricreatine citrate (pH 3.2). The decrease in pH results in an increase in solubility .科学研究应用

健康和治疗益处

肌酸在细胞代谢中发挥着关键作用,尤其是在代谢应激状态下。增加组织中肌酸的可用性可以增强细胞代谢,从而可能减轻损伤和/或疾病的严重程度,尤其是在氧气供应不足的情况下。肌酸补充剂已被证明在整个生命周期中具有多种健康和治疗益处,包括帮助个人从损伤中恢复和管理慢性疾病。随着年龄的增长,它通过促进细胞代谢和能量产生来支持整体健康 (Kreider & Stout, 2021)。

在临床条件下的疗效

证据表明肌酸在改善多种临床状况方面是有效的,突出了其在生理和病理条件下肌肉和脑细胞能量代谢中的作用。肌酸补充剂在合成受损的遗传性疾病、肌营养不良、他汀类药物肌病的二级预防、女性治疗抵抗性抑郁症以及肌肉肌酸浓度较低的素食者或纯素食者中特别有效。它还显示出对抗老年人的肌肉萎缩和肌肉减少症以及在脑能量不足的情况下提高表现的希望 (Balestrino & Adriano, 2019)。

认知功能的改善

肌酸补充剂可以改善健康个体的短期记忆力和智力/推理能力。它对其他认知领域的影響,例如长期记忆、空间记忆和注意力,显示出矛盾的结果。然而,有证据表明对老龄化和压力个体有潜在益处,表明肌酸安全使用并值得进一步研究,尤其是在痴呆或认知障碍患者中 (Avgerinos et al., 2018)。

外周动脉阻塞性疾病的潜在治疗辅助手段

在外周动脉阻塞性疾病 (PAOD) 中,慢性缺血导致肌肉纤维萎缩和代谢改变,从而降低力量和耐力。肌酸补充剂作为一种潜在的治疗辅助手段来抵消这些影响。尽管科学数据有限,但一项研究描述了对步行距离和血液特性的积极影响,表明需要在该领域进行进一步研究 (Câmara et al., 2013)。

与其他形式的肌酸的比较

一项调查肌酸替代形式(包括磷酸肌酸)的系统综述发现,与安慰剂相比,替代形式在性能增强方面没有一致的发现。由于直接比较替代形式与肌酸一水合物的研究很少,并且考虑到这些替代品的市场价格较高,肌酸一水合物仍然是最受研究、最有效且最具成本效益的肌酸形式 (Fazio et al., 2021)。

作用机制

Target of Action

Creatine pyruvate primarily targets the creatine kinase enzymes and the sodium- and chloride-dependent creatine transporter 1 . These targets play a crucial role in energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain .

Mode of Action

Creatine pyruvate interacts with its targets to form phosphocreatine (PCr) . This reaction is catalyzed by creatine kinase . Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Biochemical Pathways

Creatine pyruvate affects several biochemical pathways. It is involved in the glycine and serine metabolism and arginine and proline metabolism pathways . In these pathways, creatine pyruvate participates in the transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine . This process, known as the phosphocreatine shuttle , helps maintain high local ATP:ADP ratios, crucial for energy homeostasis .

Pharmacokinetics

The pharmacokinetics of creatine pyruvate involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that creatine’s clearance decreases with repeated doses, mainly due to the saturation of skeletal muscle stores . Insulin and insulin-stimulating foods appear to enhance muscle uptake of creatine, but high carbohydrate meals may slow the absorption of creatine from the intestine .

Result of Action

The action of creatine pyruvate results in various molecular and cellular effects. It plays a key role in energy metabolism, particularly in tissues with high energy demands. Supplementing with creatine is popular among athletes and exercising individuals for improving muscle mass, performance, and recovery . It also has beneficial effects in older and patient populations .

Action Environment

The action, efficacy, and stability of creatine pyruvate can be influenced by various environmental factors. For instance, heat stress can affect the function of creatine in the body . Moreover, the presence of insulin and glucose in the extracellular environment can influence the absorption and muscle uptake of creatine .

未来方向

There is growing evidence from animal and human studies suggesting a role of impaired brain energy metabolism and mitochondrial dysfunction in the development of epilepsy. Candidate compounds with the potential to target brain energetics have promising future in the management of epilepsy and other related neurological disorders . Future work should involve larger clinical trials of creatine used as an add-on therapy, followed by large clinical trials of creatine as monotherapy .

属性

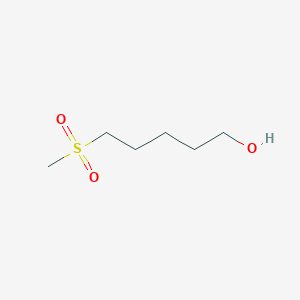

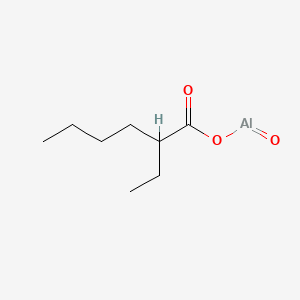

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2.C3H4O3/c1-7(4(5)6)2-3(8)9;1-2(4)3(5)6/h2H2,1H3,(H3,5,6)(H,8,9);1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNGCCQFGNSBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O.CN(CC(=O)O)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335002 | |

| Record name | Creatine pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208535-04-0, 55965-97-4 | |

| Record name | creatine pyruvate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208535-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatine pyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208535040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatine pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amidino-N-methylglycine-2-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-oxopropanoate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylguanidino) ethanoic acid-2-oxopropanoate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 208535-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE PYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPM6MX7AJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Fluorophenyl)ethyl]-11-(2-methylbutan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3426930.png)